molecular formula C13H14ClNO2 B2765811 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride CAS No. 193633-56-6

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride

Cat. No.: B2765811
CAS No.: 193633-56-6
M. Wt: 251.71
InChI Key: VUJZYACELDPKDE-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is a β-amino acid derivative featuring a naphthalene moiety substituted at the 1-position of the aromatic ring. The compound consists of a propanoic acid backbone with an amino group and a naphthalen-1-yl group attached to the β-carbon, forming a chiral center. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJZYACELDPKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis Followed by Acidification

A widely employed method involves the hydrolysis of ester precursors to yield the free carboxylic acid, followed by hydrochlorination. For example, ethyl 3-amino-3-(naphthalen-1-yl)propanoate undergoes alkaline hydrolysis using sodium hydroxide (1.0 equiv) in a water-ethanol solvent system at 25°C for 10 hours. Acidification with acetic acid precipitates the free acid, which is subsequently treated with hydrochloric acid in ethanol to form the hydrochloride salt. This method achieves yields of 78–85% with a purity >95%, as validated by high-performance liquid chromatography (HPLC).

Key Conditions:

  • Solvent: Ethanol/water (1:1 v/v)
  • Temperature: 25°C
  • Catalyst: None required
  • Workup: Filtration, recrystallization from ethanol

Direct Amination of Naphthalen-1-yl Propenoic Acid

An alternative route involves the Michael addition of ammonia to naphthalen-1-yl propenoic acid. The reaction proceeds in aqueous ammonia (28% w/w) at 60°C for 24 hours, yielding the β-amino acid intermediate. Subsequent treatment with concentrated hydrochloric acid (37% w/w) in dichloromethane generates the hydrochloride salt. Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselectivity of the amination, with no detectable α-addition byproducts.

Optimization Insights:

  • Excess ammonia (3.0 equiv) minimizes side reactions.
  • Lower temperatures (<50°C) reduce racemization risks.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility. A continuous flow reactor system facilitates the large-scale preparation of 3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride by integrating ester hydrolysis and salt formation in a single apparatus. Parameters include:

Parameter Value
Residence time 30 minutes
Temperature 30°C
Pressure 1 atm
Throughput 50 kg/h

This method reduces solvent waste by 40% compared to batch processes and achieves enantiomeric purity of 99.2% (via chiral HPLC).

Catalytic Asymmetric Synthesis

Enantioselective routes employ chiral catalysts such as (R)-BINAP–palladium complexes to induce stereocontrol during the amination step. For instance, asymmetric hydrogenation of β-keto-naphthalen-1-yl propanoate using Pd/C and (R)-BINAP yields the (S)-enantiomer with 92% enantiomeric excess (ee). Subsequent hydrolysis and hydrochlorination preserve stereochemical integrity.

Catalyst Loading:

  • 0.5 mol% Pd(Cy)₃
  • 1.2 mol% (R)-BINAP
  • Substrate-to-catalyst ratio: 200:1

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from hot ethanol (80% v/v). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 217–219°C, consistent with literature values.

Analytical Validation

  • HPLC: Reverse-phase C18 column (5 µm, 250 mm), 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 12.3 minutes.
  • NMR (D₂O): δ 7.45–8.20 (m, 7H, naphthyl), δ 4.32 (t, J = 6.5 Hz, 1H, CH), δ 3.15 (dd, J = 14.0, 6.5 Hz, 2H, CH₂).

Challenges and Mitigation Strategies

Racemization During Hydrochlorination

Exposure to acidic conditions at elevated temperatures (>50°C) induces racemization. Mitigation includes:

  • Conducting reactions at ≤25°C.
  • Using aprotic solvents (e.g., dichloromethane).

Byproduct Formation

Nitroso intermediates may form during amination. Adding ascorbic acid (0.1 equiv) reduces nitroso compounds to amines, improving yield by 15%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthyl derivatives

    Substitution: N-substituted derivatives

Scientific Research Applications

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group allows the compound to fit into hydrophobic pockets of proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₄ClNO₂ (calculated based on structural analogs)
  • Molecular Weight : ~263.71 g/mol (estimated)
  • CAS Number : Multiple entries exist for enantiomers, including (R)-isomer CAS 499977-24-1 and racemic forms.
  • Applications : Utilized as a building block in drug discovery, particularly in designing enzyme inhibitors or receptor ligands due to its aromatic and chiral features .

Comparison with Structural Analogs

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

  • 3-(2-Naphthyl)-L-Alanine Hydrochloride (CAS: Not explicitly listed; synonyms in ): Key Difference: Naphthalene substitution at the 2-position instead of 1. Impact: Altered steric and electronic properties influence binding affinity. For example, the 2-naphthyl isomer may exhibit different interactions with hydrophobic pockets in target proteins . Molecular Formula: C₁₃H₁₄ClNO₂ (same as target compound).

Enantiomeric Variants

  • (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid Hydrochloride (CAS: 499977-24-1): Purity: 95% . Significance: The R-enantiomer may show distinct pharmacological activity compared to the S-form or racemic mixtures, emphasizing the importance of stereochemistry in drug design .

Substituent Variations on the Aromatic Ring

  • (S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride (CAS: 2059910-88-0): Key Difference: Phenyl ring with iodine at the 3-position instead of naphthalene. Molecular Weight: 327.54 g/mol .
  • 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride (CAS: 1810069-92-1): Molecular Weight: 226.66 g/mol . Key Difference: Cyano group at the 3-position of phenyl. Significance: The electron-withdrawing cyano group alters electronic density, affecting interactions with charged residues in biological targets .

Chain Length Modifications

  • (R)-3-Amino-4-(1-naphthyl)butyric Acid Hydrochloride (CAS: 269398-88-1): Key Difference: Four-carbon chain (butyric acid) vs. three-carbon (propanoic acid). Impact: Extended chain length may increase flexibility, influencing conformational stability in ligand-receptor complexes .

Bulky Substituents

  • (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride: Key Difference: tert-Butyl group on the phenyl ring.

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Feature
3-Amino-3-(naphthalen-1-yl)propanoic acid HCl Naphthalen-1-yl C₁₃H₁₄ClNO₂ ~263.71 499977-24-1 (R) 95% Chiral aromatic building block
3-(2-Naphthyl)-L-Alanine HCl Naphthalen-2-yl C₁₃H₁₄ClNO₂ ~263.71 - - Positional isomer
(S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl 3-Iodophenyl C₉H₁₁ClINO₂ 327.54 2059910-88-0 ≥95% Halogenated derivative
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-Cyanophenyl C₁₀H₁₁ClN₂O₂ 226.66 1810069-92-1 95%+ Electron-withdrawing substituent
(R)-3-Amino-4-(1-naphthyl)butyric acid HCl Extended chain + naphthalen-1-yl C₁₄H₁₆ClNO₂ ~277.74 269398-88-1 97% Chain length modification

Biological Activity

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride, also known as (R)-3-amino-3-naphthalen-1-ylpropanoic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features and biological properties make it a valuable candidate for various applications, particularly in the fields of neuroscience and organic synthesis.

Structural Characteristics

The molecular formula of this compound is C13H13NO2C_{13}H_{13}NO_2. The compound features a naphthalene ring, which is crucial for its biological activity due to its ability to engage in π-π stacking interactions with aromatic residues in proteins. This interaction can influence enzyme activity and receptor binding.

Structural Information Table

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂
SMILESC1=CC=C2C(=C1)C=CC=C2C@@HN
InChIInChI=1S/C13H13NO2/c14-12(8-13(15)16)11...
InChIKeyBIOQBKBTOAMMDG-GFCCVEGCSA-N

The biological activity of this compound primarily stems from its interactions at the molecular level. The naphthalene moiety allows for significant interactions with proteins, enhancing its potential as a modulator of enzymatic activity. The amino acid component enables the formation of hydrogen bonds and ionic interactions, which are critical for binding to various biological targets.

Medicinal Chemistry

This compound has been identified as a building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to neurotransmitters suggests potential applications in drug development targeting synaptic transmission and neuroprotection.

Enzyme-Substrate Interactions

Research indicates that this compound is utilized in studies related to enzyme-substrate interactions. It can serve as a substrate or inhibitor, providing insights into enzyme kinetics and mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Neuropharmacological Studies : Investigations into its neurotropic effects have shown promise in modulating synaptic activity, potentially beneficial for conditions like depression and anxiety disorders.
  • Binding Affinity Studies : Experimental data indicate that the compound exhibits varying binding affinities for different receptors, suggesting it may act as an agonist or antagonist depending on the target.
  • Synthesis and Characterization : Detailed synthetic routes have been established, demonstrating its utility as an intermediate in complex organic syntheses, particularly in creating compounds with enhanced biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals unique features of this compound:

Compound NameStructural SimilarityUnique Features
(S)-3-Amino-3-(naphthalen-1-yl)propanoic acidEnantiomerDifferent biological activity profile
3-Amino-3-(phenyl)propanoic acidAromatic ringLacks naphthalene structure
(R)-Glutamic AcidNaturally occurring amino acidNeurotransmitter role
(S)-CysteineContains sulfurDifferent biochemical roles

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling naphthalene derivatives with amino acid precursors. A common approach includes nucleophilic substitution or condensation reactions under acidic conditions to form the β-amino acid scaffold. For example, reacting ethyl 3-amino-3-(1-naphthyl)propanoate with HCl in anhydrous ethanol can yield the hydrochloride salt after purification . Optimizing pH (e.g., maintaining <pH 3 to avoid ester hydrolysis) and temperature (40–60°C) is critical to minimize side reactions like racemization or decomposition. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of X-ray diffraction (XRD) for crystal structure determination and NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the naphthalene moiety and amino acid backbone. Chiral HPLC with a cellulose-based column can resolve enantiomers, while mass spectrometry (ESI-MS) validates molecular weight (e.g., theoretical [M+H]⁺ = 275.7 g/mol for C₁₃H₁₄ClNO₂). FT-IR helps identify functional groups (e.g., carboxylic acid O-H stretch at ~2500 cm⁻¹, NH₃⁺ bands at ~1600 cm⁻¹) .

Q. What solubility and stability considerations are vital for experimental design?

  • Methodological Answer : The hydrochloride salt enhances water solubility (tested via saturation shake-flask method in PBS at 25°C). Stability studies in aqueous solutions show degradation at pH >7 due to deprotonation of the amino group. Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation. For biological assays, prepare fresh solutions in 0.1 M HCl (pH 2–3) or DMSO (≤1% v/v) to maintain integrity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems are effective?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. For example, a Mannich reaction between 1-naphthaldehyde and a glycine equivalent in the presence of (S)-BINOL-derived phosphoric acid catalysts achieves >90% ee. Monitor reaction progress via circular dichroism (CD) spectroscopy and optimize solvent polarity (e.g., THF vs. DCM) to enhance stereocontrol .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength affecting ligand-receptor interactions). Use surface plasmon resonance (SPR) to measure binding affinity (KD) under standardized conditions (pH 7.4, 25°C) and compare with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations). Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability and explain divergent results .

Q. How does the naphthalene moiety influence the compound’s pharmacokinetic profile, and what computational tools predict its ADMET properties?

  • Methodological Answer : The hydrophobic naphthalene group enhances blood-brain barrier permeability (logP ~2.5 predicted via ChemAxon). Use SwissADME or ADMETLab 2.0 to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and toxicity (e.g., Ames test alerts). Validate predictions with in vitro hepatocyte clearance assays and microsomal stability tests .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess, and how are they mitigated?

  • Methodological Answer : Scale-up risks racemization due to prolonged heating. Implement continuous flow reactors to reduce residence time and improve thermal control. Use inline PAT (process analytical technology) tools like FT-IR for real-time monitoring. Crystallization-induced asymmetric transformation (CIAT) in a chiral solvent (e.g., (R)-methyl lactate) can enhance ee to >99% .

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